N,N-Dimethyl-(3-phenyl-3-o-tolyloxy-propyl)-amine oxalate is a complex organic compound classified as an aryl ether and a tertiary amine. This compound is known for its potential pharmacological applications, particularly in the central nervous system. It is a derivative of Atomoxetine, which is primarily used for the treatment of attention deficit hyperactivity disorder.
The compound has the Chemical Abstracts Service (CAS) number 107688-86-8 and is recognized for its unique structural features that contribute to its biological activity. It falls under the category of tertiary amines due to the presence of three alkyl groups attached to the nitrogen atom, which influences its reactivity and pharmacological properties.
The synthesis of N,N-Dimethyl-(3-phenyl-3-o-tolyloxy-propyl)-amine oxalate involves several key steps:
The molecular formula of N,N-Dimethyl-(3-phenyl-3-o-tolyloxy-propyl)-amine oxalate is with a molecular weight of approximately 359.42 g/mol. The structure features:
The compound has been characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, confirming its structural integrity .
N,N-Dimethyl-(3-phenyl-3-o-tolyloxy-propyl)-amine oxalate participates in several chemical reactions relevant to its pharmacological profile:
The mechanism of action for N,N-Dimethyl-(3-phenyl-3-o-tolyloxy-propyl)-amine oxalate primarily involves modulation of neurotransmitter systems:
N,N-Dimethyl-(3-phenyl-3-o-tolyloxy-propyl)-amine oxalate exhibits several notable physical properties:
These properties are crucial for understanding how the compound behaves under various conditions, influencing its formulation and use in pharmaceutical applications.
N,N-Dimethyl-(3-phenyl-3-o-tolyloxy-propyl)-amine oxalate has several important applications:
The Mannich reaction serves as a foundational approach for constructing the propylamine backbone of N,N-Dimethyl-(3-phenyl-3-o-tolyloxy-propyl)-amine. This one-pot condensation strategically involves formaldehyde, dimethylamine, and 3-phenyl-3-(o-tolyloxy)propan-1-one, yielding the tertiary amine precursor under optimized conditions. Critical parameters influencing reaction efficiency include:
Mechanistic studies reveal the reaction proceeds through nucleophilic attack of the carbonyl compound on the in situ generated iminium ion (CH₂=⁺N(CH₃)₂), forming a β-aminoketone intermediate. Subsequent reduction using NaBH₄ in isopropanol at 0-5°C affords the chiral propylamine scaffold with >95% conversion. The reaction's versatility allows incorporation of various aryloxy groups, though o-tolyloxy requires precise steric management [6] [10].
Conversion of the free base tertiary amine to its oxalate salt enhances crystallinity and stability. This acid-base reaction follows second-order kinetics, with proton transfer to the amine nitrogen preceding ion pair formation with hydrogen oxalate (HC₂O₄⁻). Key process parameters include:
Table 1: Solvent Influence on Oxalate Salt Formation
Solvent System | Yield (%) | Purity (%) | Crystal Habit |
---|---|---|---|
Methanol | 92.3 | 99.5 | Needles |
Acetone | 88.7 | 99.2 | Prisms |
Ethanol | 85.1 | 98.7 | Agglomerates |
Acetonitrile | 78.4 | 98.1 | Irregular |
The oxalate salt (C₁₈H₂₃NO·C₂H₂O₄; MW 359.42 g/mol) precipitates as a white crystalline solid with characteristic solubility: sparingly soluble in water (0.23 g/L at 20°C) but moderately soluble in polar aprotic solvents like DMSO (47 g/L at 20°C). Isolation involves vacuum filtration followed by washing with cold diethyl ether to remove residual solvent [3] [5] [6].
The prochiral center at C3 of the propylamine backbone necessitates precise stereochemical control for pharmaceutical applications. Resolution techniques employ:
The (R)-enantiomer exhibits superior biological activity as a norepinephrine reuptake inhibitor, driving development of asymmetric hydrogenation catalysts. Recent advances utilize Ru-BINAP complexes achieving 89% ee, though cost-effectiveness remains challenging for industrial scale-up [6].
Alternative pathways exploit nucleophilic aromatic substitution (SNAr) for phenoxy group installation, capitalizing on the activation by ortho-positioned electron-withdrawing groups. The optimized sequence involves:
Table 2: Comparative Analysis of Synthetic Methodologies
Method | Overall Yield (%) | Purity (%) | Key Advantage | Limitation |
---|---|---|---|---|
Mannich-based | 68.4 | 99.5 | Single-pot operation | Stereocontrol challenges |
Halogenation/SNAr | 75.2 | 98.8 | Regioselective phenoxy coupling | Requires anhydrous conditions |
Reductive amination | 62.1 | 97.3 | Mild reaction conditions | Low atom economy |
Mechanistically, the reaction proceeds through a Meisenheimer complex stabilized by the ortho-methyl group's hyperconjugative effects. The electron-withdrawing nature of the halogen activates the ring toward nucleophilic attack, with fluoride demonstrating superior leaving group ability over chloride in SNAr despite its poor performance in aliphatic SN₂ reactions. This counterintuitive behavior arises because C-F bond cleavage occurs after the rate-determining nucleophilic addition step in the SNAr mechanism [4] [6] [7].
Phase-transfer catalysis (PTC) offers significant improvements in nucleophilic displacement efficiency between o-cresolate and chiral epoxide intermediates. Key advancements include:
This approach achieves 92% conversion with minimal racemization (<3%) of the chiral center. The PTC-mediated route demonstrates 40% reduction in DMSO usage compared to traditional SNAr methods, addressing environmental concerns associated with polar aprotic solvents. Kinetic studies reveal a first-order dependence on both catalyst and phenoxide concentrations, supporting an interfacial reaction mechanism [8] [10].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9